molecular formula C21H18N2O3S B2671591 N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 921559-71-9

N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2671591
CAS No.: 921559-71-9
M. Wt: 378.45
InChI Key: UULGARYFLPXBMX-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide includes an oxindole core, a biphenyl group, and a sulfonamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxindole core. One common method involves the reaction of isatin with a suitable amine to form the oxindole structure. The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .

Chemical Reactions Analysis

N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain protein kinases and carbonic anhydrase enzymes. The oxindole core is crucial for binding to the active site of these enzymes, while the biphenyl and sulfonamide groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other oxindole derivatives, such as:

N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique combination of the oxindole core, biphenyl group, and sulfonamide moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-20-12-9-18(13-17(20)14-21(23)24)22-27(25,26)19-10-7-16(8-11-19)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULGARYFLPXBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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